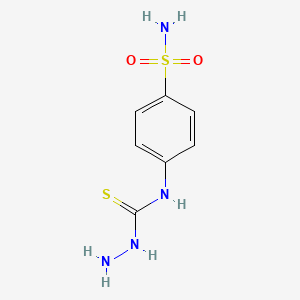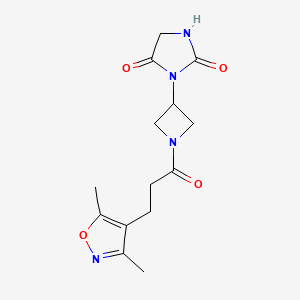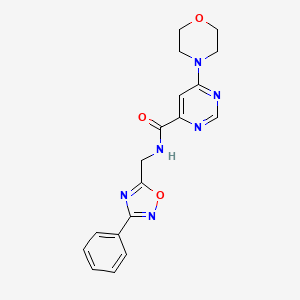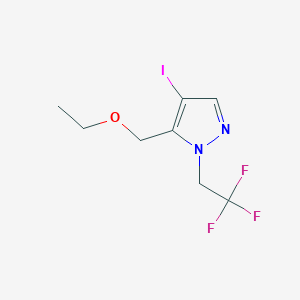
4-Hydrazinothiocarbonylamino-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to 4-Hydrazinothiocarbonylamino-benzenesulfonamide, has been described in various studies . These compounds are often synthesized for their potential inhibitory effects on certain enzymes, such as carbonic anhydrase IX .Scientific Research Applications
Carbonic Anhydrase Inhibitory Effects
4-Hydrazinothiocarbonylamino-benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase enzymes, which are significant in various physiological processes. One study synthesized these derivatives using microwave irradiation and confirmed their structures with NMR and HRMS. These compounds showed potent inhibition of cytosolic carbonic anhydrase isoenzymes, indicating potential biomedical applications (Gul et al., 2016).
Synthesis and Bioactivity in Cancer Research
Research on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, synthesized from 4-hydrazinobenzenesulfonamide, has revealed interesting cytotoxic activities. These compounds were evaluated for tumor-specificity and potential as carbonic anhydrase inhibitors, with some showing strong inhibitory effects against human cytosolic isoforms, suggesting applications in anti-tumor studies (Gul et al., 2016).
Novel VEGFR-2 Inhibitors and Apoptosis Inducers
Compounds synthesized from 4-hydrazinobenzenesulfonamide have been evaluated for their inhibitory activity towards VEGFR-2, a target in cancer treatment. Some compounds exhibited excellent VEGFR-2 inhibitory activity and were found to induce apoptosis, suggesting their potential use in cancer therapy (Ghorab et al., 2017).
Enzyme Inhibition and Antioxidant Potential
The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and shown to inhibit AChE and BChE enzymes effectively. They also demonstrated good antioxidant potential, indicating their relevance in studying neurological disorders and oxidative stress-related diseases (Kausar et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-Hydrazinothiocarbonylamino-benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that plays a crucial role in many biological processes, including respiration, electrolyte secretion, pH homeostasis, and bone resorption . Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which can lead to changes in cellular processes such as pH regulation and electrolyte balance .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration pathway, leading to a disruption in the production of bicarbonate and protons . This can have downstream effects on various cellular processes, including pH regulation and electrolyte balance, which are critical for cell survival and function .
Pharmacokinetics
It’s known that the compound shows significant inhibitory effects against both cancer cell lines at concentration ranges from 152–631 μM .
Result of Action
The inhibition of CA IX by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can lead to a shift in the tumor cells’ metabolism to anaerobic glycolysis, resulting in a significant modification in pH . Such changes in the cellular environment can potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
, an enzyme that plays a crucial role in many biochemical reactions
Cellular Effects
The cellular effects of 4-Hydrazinothiocarbonylamino-benzenesulfonamide are also not fully known. Certain benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
properties
IUPAC Name |
1-amino-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S2/c8-11-7(14)10-5-1-3-6(4-2-5)15(9,12)13/h1-4H,8H2,(H2,9,12,13)(H2,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOKPDFGVWYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)


![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)




![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2400436.png)